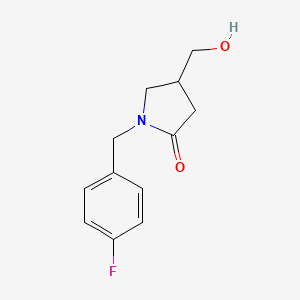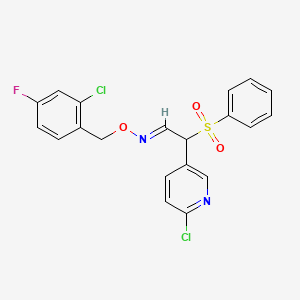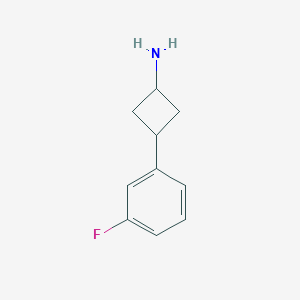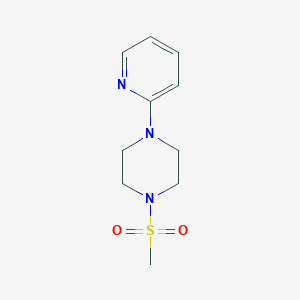![molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4](/img/structure/B2882161.png)
N-Phenyl-2-hexyl[60]fulleropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-2-hexyl[60]fulleropyrrolidine is a fullerene derivative that has garnered significant interest in the scientific community due to its unique structural and electronic properties. This compound is characterized by the attachment of a phenyl and a hexyl group to a [60]fullerene core through a pyrrolidine ring. The molecular formula of this compound is C74H21N, and it has a molecular weight of 923.99 g/mol .
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.
准备方法
The synthesis of N-Phenyl-2-hexyl[60]fulleropyrrolidine typically involves the Prato reaction, which is a 1,3-dipolar cycloaddition of azomethine ylides to fullerenes. The reaction conditions often include the use of a solvent such as toluene and a base like triethylamine. The azomethine ylide is generated in situ from the reaction of an aldehyde (such as benzaldehyde) and an amino acid (such as sarcosine) in the presence of the fullerene .
化学反应分析
N-Phenyl-2-hexyl[60]fulleropyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) to yield reduced fullerene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of fullerene epoxides, while reduction yields hydrogenated fullerene derivatives.
科学研究应用
N-Phenyl-2-hexyl[60]fulleropyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an electron acceptor in organic photovoltaic (OPV) cells, where it helps improve the efficiency of solar energy conversion.
Medicine: Research is ongoing into its use as an antioxidant and in photodynamic therapy for cancer treatment.
相似化合物的比较
N-Phenyl-2-hexyl[60]fulleropyrrolidine can be compared to other fullerene derivatives, such as:
[6,6]-Phenyl-C61-butyric acid methyl ester (PCBM): A widely used electron acceptor in OPV cells, known for its high efficiency.
N-Methyl-2-phenyl[60]fulleropyrrolidine: Similar in structure but with a methyl group instead of a hexyl group, affecting its solubility and electronic properties.
N-Phenyl-2-ethyl[60]fulleropyrrolidine: Another derivative with an ethyl group, which also influences its physical and chemical characteristics.
This compound stands out due to its specific combination of phenyl and hexyl groups, which provide a balance of solubility and electronic properties, making it particularly suitable for certain applications in materials science and photovoltaics.
属性
InChI |
InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPMQOHHXXOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)


![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2882084.png)
amine](/img/structure/B2882086.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2882087.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)
![4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2882099.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)
